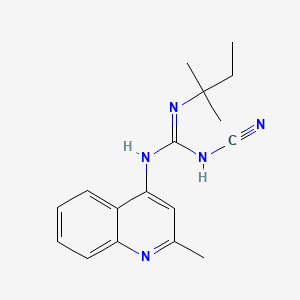
2-Cyclopenten-1-ol, 4,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopenten-1-ol, 4,4-dimethyl- is an organic compound with the molecular formula C7H12O It is a derivative of cyclopentene, featuring a hydroxyl group (-OH) attached to the first carbon and two methyl groups (-CH3) attached to the fourth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopenten-1-ol, 4,4-dimethyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4,4-dimethyl-1-penten-3-ol with a suitable catalyst can yield the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents like toluene or dichloromethane.
Industrial Production Methods: Industrial production of 2-Cyclopenten-1-ol, 4,4-dimethyl- often involves the use of catalytic processes to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from reaction mixtures.
Types of Reactions:
Oxidation: 2-Cyclopenten-1-ol, 4,4-dimethyl- can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form saturated alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: Alkyl halides, acyl chlorides, pyridine
Major Products:
Oxidation: 2-Cyclopenten-1-one, 4,4-dimethyl-
Reduction: 2-Cyclopentanol, 4,4-dimethyl-
Substitution: 2-Cyclopenten-1-yl ethers or esters
Aplicaciones Científicas De Investigación
2-Cyclopenten-1-ol, 4,4-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-Cyclopenten-1-ol, 4,4-dimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, which can influence its reactivity and biological activity. In biological systems, it may interact with enzymes and receptors, modulating their functions and leading to various physiological effects.
Comparación Con Compuestos Similares
- 2-Cyclopenten-1-one, 4,4-dimethyl-
- 2-Cyclopenten-1-ol, 3,4-dimethyl-
- 2-Cyclopenten-1-one, 3,4-dimethyl-
Comparison: 2-Cyclopenten-1-ol, 4,4-dimethyl- is unique due to the presence of two methyl groups at the fourth carbon, which can influence its steric and electronic properties. This structural feature distinguishes it from other similar compounds, affecting its reactivity and potential applications. For example, the presence of the hydroxyl group in 2-Cyclopenten-1-ol, 4,4-dimethyl- allows for hydrogen bonding, which can enhance its solubility and interaction with biological targets compared to its ketone counterparts.
Propiedades
Número CAS |
68757-99-3 |
|---|---|
Fórmula molecular |
C7H12O |
Peso molecular |
112.17 g/mol |
Nombre IUPAC |
4,4-dimethylcyclopent-2-en-1-ol |
InChI |
InChI=1S/C7H12O/c1-7(2)4-3-6(8)5-7/h3-4,6,8H,5H2,1-2H3 |
Clave InChI |
FIXNXSZNZDNVIM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C=C1)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenesulfonic acid, 4-[[4-[(4-ethoxy-3-methylphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt](/img/structure/B14479562.png)



![2-Propanol, 1,1'-[[[2-(3-chloro-2-hydroxypropoxy)phenyl]methylene]bis(4,1-phenyleneoxy)]bis[3-chloro-](/img/structure/B14479581.png)

![2-(Methylsulfanyl)-1-oxo-1lambda~5~-naphtho[1,2-e][1,2,4]triazine](/img/structure/B14479591.png)

![2-[(2-Hydroxyethyl)amino]ethyl diphenylborinate](/img/structure/B14479600.png)

![4-Methylphenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate](/img/structure/B14479627.png)
silane](/img/structure/B14479634.png)
![2-{[Hydroxy(phenyl)amino]methyl}phenol](/img/structure/B14479637.png)
